1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused with a tetrahydropyrrolo[1,2-a]pyrazine structure. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
The wide range of biological activities exhibited by pyrrolopyrazine derivatives suggests that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a crucial role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . It interacts with enzymes such as kinases, which are pivotal in regulating cellular processes. The nature of these interactions often involves inhibition or modulation of enzyme activity, leading to downstream effects on cellular functions .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate kinase activity, which in turn affects signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, its antioxidant properties help in reducing oxidative stress within cells, thereby protecting cellular components from damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, its kinase inhibitory activity is achieved through binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage ranges where the compound is most effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . The compound’s metabolism may also produce active metabolites that contribute to its biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s bioavailability and accumulation in target sites, influencing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired compound .
Another method involves a one-pot synthesis that includes the formation of a domino imine, intramolecular annulation, and a Ugi-azide reaction. This approach allows for the efficient production of this compound derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its combination of a pyridine ring with a tetrahydropyrrolo[1,2-a]pyrazine scaffold allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-3-10(9-13-5-1)12-11-4-2-7-15(11)8-6-14-12/h1-5,7,9,12,14H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMZMHQFHLBPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377897 | |
Record name | 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865546-36-7 | |
Record name | 1,2,3,4-Tetrahydro-1-(3-pyridinyl)pyrrolo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865546-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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